4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as a chlorophenyl group, a piperazine ring, and a pyrimidinyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties
Medicine: It is investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression . The exact mechanism can vary depending on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolines and related heterocyclic compounds, such as:
- [1,2,4]triazolo[4,3-a]quinoxaline
- Pyrimidinyl-substituted piperazines
- Chlorophenyl-substituted triazoles
Uniqueness
What sets 4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C27H25ClN8O2 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C27H25ClN8O2/c28-21-8-3-1-6-19(21)18-35-25(38)20-7-2-4-9-22(20)36-23(31-32-27(35)36)10-11-24(37)33-14-16-34(17-15-33)26-29-12-5-13-30-26/h1-9,12-13H,10-11,14-18H2 |
InChI Key |
CYKLPOGYDPCOSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
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